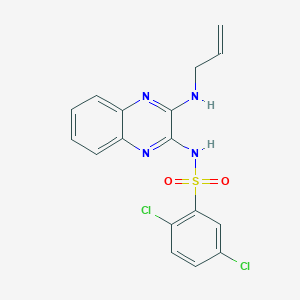
N-(3-(allylamino)quinoxalin-2-yl)-2,5-dichlorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(allylamino)quinoxalin-2-yl)-2,5-dichlorobenzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and chemical properties
Méthodes De Préparation
The synthesis of N-(3-(allylamino)quinoxalin-2-yl)-2,5-dichlorobenzenesulfonamide involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline ring. The allylamino group is then introduced through nucleophilic substitution reactions. The final step involves the sulfonation of the quinoxaline derivative with 2,5-dichlorobenzenesulfonyl chloride under controlled conditions .
Analyse Des Réactions Chimiques
N-(3-(allylamino)quinoxalin-2-yl)-2,5-dichlorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allylamino group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can lead to the formation of reduced quinoxaline derivatives .
Applications De Recherche Scientifique
N-(3-(allylamino)quinoxalin-2-yl)-2,5-dichlorobenzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and antiviral properties. It is also studied for its potential anticancer effects.
Medicine: Due to its biological activities, the compound is investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes
Mécanisme D'action
The mechanism of action of N-(3-(allylamino)quinoxalin-2-yl)-2,5-dichlorobenzenesulfonamide involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and interfere with the replication of microorganisms. Its antimicrobial and anticancer activities are attributed to its ability to bind to DNA and proteins, leading to the inhibition of essential biological functions .
Comparaison Avec Des Composés Similaires
N-(3-(allylamino)quinoxalin-2-yl)-2,5-dichlorobenzenesulfonamide is unique compared to other quinoxaline derivatives due to the presence of the allylamino and dichlorobenzenesulfonamide groups. These functional groups enhance its biological activities and chemical reactivity. Similar compounds include:
Quinoxaline: The parent compound with a simpler structure and fewer functional groups.
Quinazoline: Another nitrogen-containing heterocycle with similar biological activities.
Cinnoline: A related compound with a different arrangement of nitrogen atoms in the ring structure.
These similar compounds share some biological activities but differ in their chemical properties and specific applications.
Propriétés
IUPAC Name |
2,5-dichloro-N-[3-(prop-2-enylamino)quinoxalin-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4O2S/c1-2-9-20-16-17(22-14-6-4-3-5-13(14)21-16)23-26(24,25)15-10-11(18)7-8-12(15)19/h2-8,10H,1,9H2,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLUYLQYNICPJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
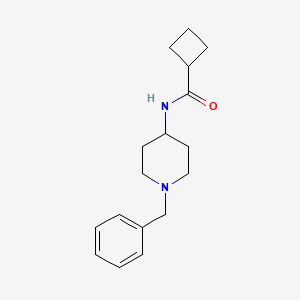
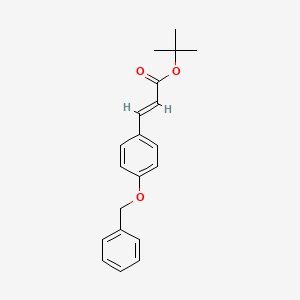

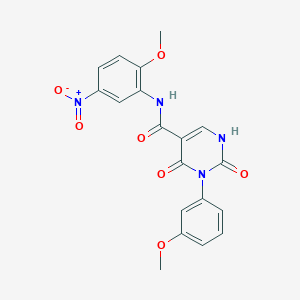
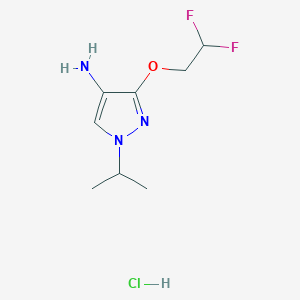
![Tert-butyl (3aR,6aS)-2-(6-chloropyridazine-3-carbonyl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2482771.png)
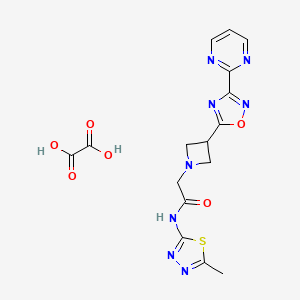
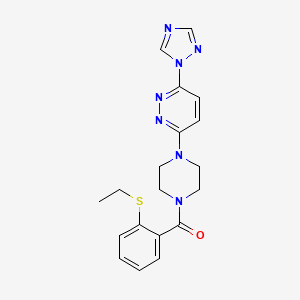
![2-[(4-fluorophenyl)sulfanyl]-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}acetamide](/img/structure/B2482774.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2482776.png)
![N-[1-(3,4-dimethylbenzoyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2482779.png)
![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine hydrochloride](/img/structure/B2482780.png)
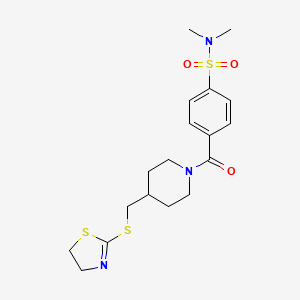
![2,5-Dimethyl-3-(4-methylphenyl)-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2482785.png)
